molecular formula C12H27ClGeO3 B14371442 Tributoxy(chloro)germane CAS No. 91636-14-5

Tributoxy(chloro)germane

Katalognummer: B14371442
CAS-Nummer: 91636-14-5
Molekulargewicht: 327.42 g/mol
InChI-Schlüssel: YSAINHRZHZBAMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributoxy(chloro)germane is an organogermanium compound with the chemical formula C12H27ClGeO3 It is a derivative of germane, where three butoxy groups and one chlorine atom are bonded to a germanium atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tributoxy(chloro)germane can be synthesized through the reaction of germanium tetrachloride (GeCl4) with butanol (C4H9OH) in the presence of a base. The reaction typically proceeds as follows:

GeCl4+3C4H9OHGe(O(C4H9)3Cl+3HCl\text{GeCl}_4 + 3\text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ge(O(C}_4\text{H}_9)_3\text{Cl} + 3\text{HCl} GeCl4​+3C4​H9​OH→Ge(O(C4​H9​)3​Cl+3HCl

This reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with butoxy groups, except for one chlorine atom which remains bonded to the germanium atom.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Tributoxy(chloro)germane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

    Oxidation and Reduction: The germanium center can undergo oxidation or reduction, altering the oxidation state of the compound.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of germanium dioxide and butanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. These reactions are typically carried out in organic solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

Major Products Formed

    Substitution Reactions: Products include various substituted germanium compounds, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction but can include different oxidation states of germanium.

    Hydrolysis: The primary products are germanium dioxide and butanol.

Wissenschaftliche Forschungsanwendungen

Tributoxy(chloro)germane has several applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.

    Materials Science: The compound is utilized in the preparation of germanium-containing materials, which have applications in electronics and photonics.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.

    Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.

Wirkmechanismus

The mechanism of action of tributoxy(chloro)germane involves its ability to undergo various chemical transformations, primarily through the reactivity of the germanium center. The molecular targets and pathways depend on the specific reactions it participates in. For example, in substitution reactions, the chlorine atom is the primary site of reactivity, while in oxidation-reduction reactions, the germanium center undergoes changes in oxidation state.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tributyl(chloro)germane: Similar structure but with butyl groups instead of butoxy groups.

    Triphenyl(chloro)germane: Contains phenyl groups instead of butoxy groups.

    Trimethyl(chloro)germane: Contains methyl groups instead of butoxy groups.

Uniqueness

Tributoxy(chloro)germane is unique due to the presence of butoxy groups, which impart different chemical properties compared to other similar compounds. The butoxy groups can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

91636-14-5

Molekularformel

C12H27ClGeO3

Molekulargewicht

327.42 g/mol

IUPAC-Name

tributoxy(chloro)germane

InChI

InChI=1S/C12H27ClGeO3/c1-4-7-10-15-14(13,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3

InChI-Schlüssel

YSAINHRZHZBAMS-UHFFFAOYSA-N

Kanonische SMILES

CCCCO[Ge](OCCCC)(OCCCC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.